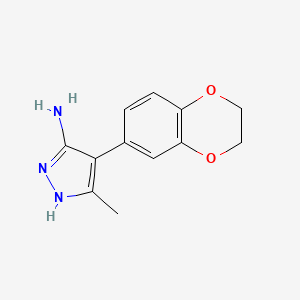
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield and purity of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they happen.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition
Research by Abbasi et al. (2017) in the Turkish Journal of Pharmaceutical Sciences explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring. This research aimed to develop potential therapeutic agents for bacterial infections and inflammatory ailments. The study found that some synthesized compounds, including derivatives of 1,4-benzodioxin, showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and decent inhibition against the lipoxygenase enzyme, indicating potential for the treatment of inflammatory diseases (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity
A 2020 study by Abbasi et al. in the Pakistan Journal of Pharmaceutical Sciences synthesized new derivatives of 1,4-benzodioxin and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The study concluded that certain compounds displayed suitable inhibitory action against these bacterial biofilms and showed docile cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Antifungal Activities
In a 2020 publication in the Pakistan Journal of Pharmaceutical Sciences, Abbasi et al. discussed the synthesis of various 1,4-benzodioxin derivatives and their evaluation for antimicrobial and antifungal activities. The study found that certain compounds exhibited significant antibacterial and antifungal potential, indicating their usefulness as potential therapeutic agents (Abbasi et al., 2020).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
A study by Titi et al. (2020) in the Journal of Molecular Structure synthesized and characterized various pyrazole derivatives, including 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine. The study identified antitumor, antifungal, and antibacterial pharmacophore sites in these compounds, providing insights into their potential therapeutic applications (Titi et al., 2020).
Antibacterial Agents and Enzyme Inhibitors
Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences researched the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The study concluded that several compounds exhibited substantial inhibitory activity against enzymes, suggesting their potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas where further research could be beneficial. It could involve suggestions for new synthetic routes, new reactions to study, or new biological activities to investigate.
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-11(12(13)15-14-7)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOQOBIOINBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



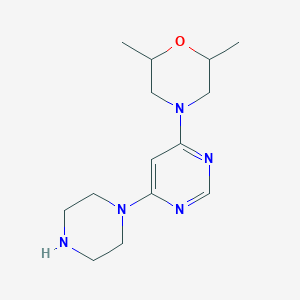
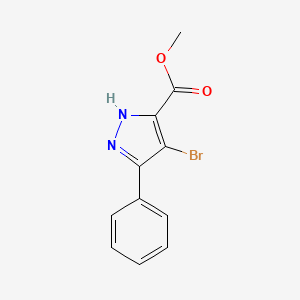
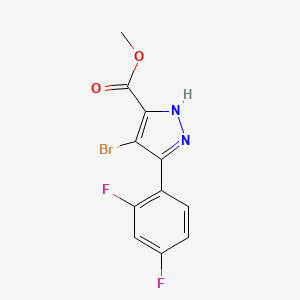

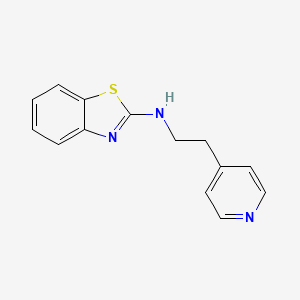
![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)

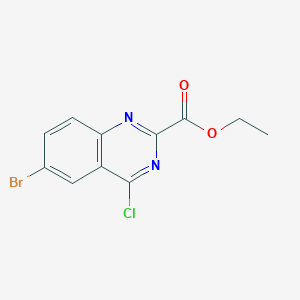
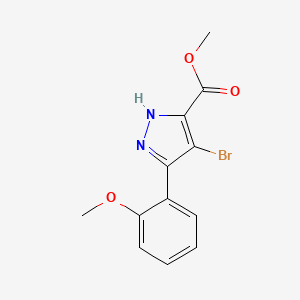
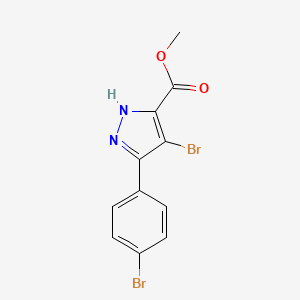
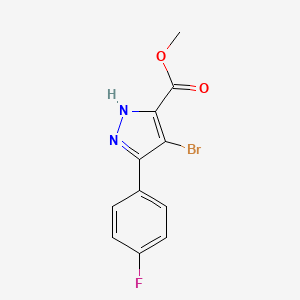
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)